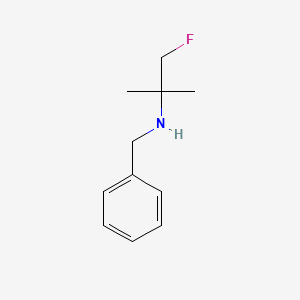

Benzyl(1-fluoro-2-methylpropan-2-yl)amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

228547-65-7 |

|---|---|

Molecular Formula |

C11H16FN |

Molecular Weight |

181.25 g/mol |

IUPAC Name |

N-benzyl-1-fluoro-2-methylpropan-2-amine |

InChI |

InChI=1S/C11H16FN/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |

InChI Key |

JGQYMJSAUXIUDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CF)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl 1 Fluoro 2 Methylpropan 2 Yl Amine and Analogous Fluorinated Secondary Amines

Direct Fluorination Strategies for Amine Structures

Direct fluorination of the amine nitrogen or an adjacent carbon atom represents a straightforward approach to synthesizing fluorinated amines. These methods are broadly categorized into electrophilic, nucleophilic, and oxidative approaches.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic center, such as the nitrogen atom of an amine. Reagents containing a nitrogen-fluorine (N-F) bond are the most common and practical for this purpose due to their relative stability, safety, and ease of handling compared to highly reactive sources like elemental fluorine. wikipedia.org

One of the most widely used electrophilic fluorinating agents is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). It has been successfully employed in the fluorination of both primary and secondary amines to yield N-fluoroamines. rsc.orgrsc.org For the synthesis of N-fluorinated secondary amines (R₂NF), the reaction is typically carried out by treating the corresponding secondary amine (R₂NH) with Selectfluor™ in a suitable solvent like acetonitrile (B52724), DMF, or DMA. rsc.orgrsc.org The choice of solvent and reaction conditions can be crucial for achieving high yields.

While direct N-fluorination of a precursor like Benzyl(2-methylpropan-2-yl)amine could be envisioned using this method, the primary application of reagents like Selectfluor™ has been in the formation of N-F bonds rather than C-F bonds adjacent to the nitrogen. rsc.orgrsc.org

Table 1: Examples of Electrophilic Fluorinating Agents

| Reagent Name | Common Abbreviation | Key Features |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Stable solid, versatile, widely used for C-F and N-F bond formation. mt.com |

| N-Fluorobenzenesulfonimide | NFSI | Effective electrophilic fluorine source for fluorinating various nucleophiles. wikipedia.org |

Nucleophilic Fluorination Approaches (e.g., using AgF, DAST)

Nucleophilic fluorination strategies introduce a fluoride (B91410) ion (F⁻) to an electrophilic carbon center. This is a common method for converting alcohols and carbonyl compounds into their corresponding fluoro derivatives. mt.com Reagents like Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Deoxofluor, are widely used for this purpose. sci-hub.seresearchgate.net

In the context of synthesizing a β-fluoroamine such as Benzyl(1-fluoro-2-methylpropan-2-yl)amine, a plausible synthetic route would involve the nucleophilic fluorination of a precursor alcohol, Benzyl(1-hydroxy-2-methylpropan-2-yl)amine, using DAST or a similar reagent. DAST is effective in converting primary and secondary alcohols to monofluorides, often under mild conditions. sci-hub.se

Silver(I) fluoride (AgF) is another common nucleophilic fluoride source. numberanalytics.com It can be used in various fluorination reactions, sometimes in conjunction with other reagents to achieve specific transformations. For instance, AgF has been employed in the synthesis of N-CF₃ secondary amines from isocyanides, where it acts as the fluorinating reagent. researchgate.netnih.gov

Table 2: Common Nucleophilic Fluorinating Agents

| Reagent Name | Common Abbreviation | Typical Applications |

| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of alcohols, aldehydes, and ketones. mt.comsci-hub.se |

| Silver(I) Fluoride | AgF | Fluorination of various organic substrates; used in combination with other reagents. numberanalytics.comresearchgate.net |

Oxidative Fluorination Methods (e.g., for N-CF₃ secondary amines)

Oxidative fluorination methods have emerged as a powerful tool for the synthesis of highly fluorinated amine derivatives, particularly N-trifluoromethyl (N-CF₃) secondary amines. These compounds are of significant interest in medicinal chemistry. researchgate.net A notable method involves the oxidative fluorination of isocyanides. This process can utilize an oxidant, such as iodine, in combination with a fluoride source like silver fluoride (AgF). researchgate.net

Another approach involves the in-situ generation of a difluoromethyl imine intermediate (R-N=CF₂) which then reacts with hydrogen fluoride (mildly produced from triethylsilane and silver fluoride) to yield the desired N-CF₃ secondary amine. This method provides a general and highly efficient route to these valuable building blocks with excellent isolated yields. nih.gov While this methodology is specific to the synthesis of N-CF₃ amines, it highlights the innovative strategies being developed in the field of amine fluorination.

Aminofluorination and Related Multicomponent Reactions

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. Aminofluorination of alkenes is a prime example, allowing for the simultaneous introduction of both an amino group and a fluorine atom across a double bond.

Copper-Catalyzed Three-Component Aminofluorination of Alkenes and Dienes

A significant breakthrough has been the development of a copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes. nih.govnih.govacs.org This method provides direct access to a diverse range of β-fluoroalkylamines from simple starting materials. nih.govacs.org The reaction utilizes an innovative copper-catalyzed electrophilic amination strategy with O-benzoylhydroxylamines serving as precursors for the alkylamine component. nih.govnih.gov

The use of Et₃N•3HF is critical to the success of this transformation, acting as both a convenient and inexpensive nucleophilic fluoride source and as an acid to facilitate the formation of aminyl radical species involved in the electrophilic amination of the alkene. nih.govnih.gov This methodology features high regioselectivity, mild reaction conditions, and a broad substrate scope, making it a practical route to various β-fluorinated amines. nih.govacs.org This approach could theoretically be applied to an alkene like 1-benzylamino-2-methylpropene to generate the target compound.

Fluorination-Aminocarbonylation of Aldehydes Utilizing N-Benzyl Tertiary Amines

An operationally simple fluorination-aminocarbonylation strategy has been developed for the synthesis of α-fluoroamides from readily available aldehydes, N-benzyl tertiary amines, and a fluorinating agent. cas.cn This multicomponent protocol combines C-F bond formation and amide bond formation in a single process. The use of N-benzyl tertiary amines is advantageous in this transformation. cas.cn

While this specific method leads to α-fluoroamides rather than β-fluoroamines, it exemplifies the modularity and efficiency of multicomponent reactions in constructing complex fluorinated molecules. The principles of combining fluorination with other bond-forming reactions hold promise for the development of new synthetic routes to compounds like this compound.

Deconstructive Fluorination of Cyclic Amine Precursors

A novel and powerful strategy for synthesizing acyclic fluorinated amines involves the deconstructive fluorination of readily available saturated nitrogen heterocycles. nih.gov This approach leverages the cleavage of unstrained C(sp³)–C(sp³) single bonds within cyclic amines like piperidines and pyrrolidines, transforming them into valuable fluorine-containing building blocks. nih.gov

The process is often mediated by a silver salt in conjunction with an electrophilic fluorinating agent, such as Selectfluor. nih.govnih.gov The proposed mechanism involves two main stages. Initially, the cyclic amine undergoes oxidation to form an iminium ion, which is subsequently trapped by water to yield a hemiaminal intermediate. nih.gov In the second stage, this hemiaminal engages with the silver salt, leading to a homolytic ring-opening that cleaves a C-C bond and generates an amino alkyl radical. nih.govescholarship.org This radical intermediate is then trapped by a fluorine atom transfer from Selectfluor to afford the desired acyclic monofluorinated amine. nih.gov

This methodology has also been extended to produce gem-difluorinated products from enamide precursors. nih.gov The deconstructive fluorination strategy establishes cyclic amines as effective synthons for amino alkyl radicals, providing a unique pathway for skeletal diversification and the synthesis of complex acyclic amines from simple cyclic starting materials. nih.gov

| Precursor Type | Reagents | Key Transformation | Product Type | Ref. |

| N-Acylated Piperidines | Selectfluor, Ag(I) salt | C(sp³)–C(sp³) bond cleavage | Acyclic γ-fluoroamines | nih.gov |

| N-Acylated Pyrrolidines | Selectfluor, Ag(I) salt | C(sp³)–C(sp³) bond cleavage | Acyclic β-fluoroamines | nih.gov |

| Enamides | Selectfluor, Ag(I) salt (cat.) | Deconstructive difluorination | Acyclic gem-difluoroamines | nih.gov |

Stereoselective Synthesis of Fluorinated Amines and Derivatives

Controlling the stereochemistry during the synthesis of fluorinated amines is critical, as the spatial arrangement of atoms significantly influences biological activity. Various methodologies have been developed to achieve high levels of stereocontrol, including asymmetric fluorination, the use of chiral auxiliaries, and diastereoselective approaches.

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched fluorinated compounds from achiral precursors. Both organocatalysis and transition metal catalysis have emerged as powerful tools for this purpose.

Organocatalysis: Chiral amines can catalyze the enantioselective α-fluorination of aldehydes and ketones through the formation of chiral enamine intermediates. nih.govprinceton.edu For instance, imidazolidinone catalysts have been successfully employed for the α-fluorination of a wide range of aldehydes with N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source, achieving high enantioselectivity. princeton.edu Another strategy involves multicomponent organocascade reactions, where an α,β-unsaturated aldehyde can be converted into a chiral α-fluoro-β-amino aldehyde in a single flask with excellent stereocontrol. nih.gov Furthermore, hydrogen bonding phase-transfer catalysis using chiral bis-urea catalysts enables the asymmetric nucleophilic fluorination of substrates like aziridinium (B1262131) ions with alkali metal fluorides (e.g., CsF, KF) to produce enantiopure β-fluoroamines. digitellinc.com

Transition Metal Catalysis: Transition metal complexes featuring chiral ligands are highly effective for various asymmetric fluorinations. Palladium-catalyzed asymmetric arylation of α-fluoro ketones and allylic alkylation of α-fluoro-β-keto esters have been developed to construct fluorinated quaternary carbon centers with high enantiomeric excess. rsc.org Copper-based catalytic systems have also been utilized for the nucleophilic addition of fluorinated reagents to achieve high yields and stereoselectivity. rsc.org The choice of metal and ligand is crucial, as exemplified by the use of chiral phosphoric acid ligands with scandium(III) salts for the enantioselective fluorination of β-ketoesters. nih.gov

The use of chiral auxiliaries is a robust and reliable method for directing the stereochemical outcome of a reaction. The auxiliary, a chiral moiety temporarily incorporated into the substrate, guides the approach of a reagent to one face of the molecule, and is subsequently cleaved to reveal the enantiomerically enriched product.

A prominent example is the use of N-tert-butylsulfinyl imines (derived from Ellman's auxiliary). cas.cn This approach has been widely applied to the stereoselective synthesis of various fluorinated chiral amines. nih.gov The sulfinyl group activates the imine for nucleophilic addition and acts as a powerful chiral-directing group. cas.cn Strategies include the stereoselective addition of nucleophiles to fluorinated N-tert-butylsulfinyl imines or the addition of fluorinated reagents to non-fluorinated sulfinylimines. nih.govbioorganica.com.ua For example, Lewis acid-catalyzed addition of silyl (B83357) dienolates to α-fluoroalkyl sulfinylimines can be tuned to produce different diastereomers with excellent control. rsc.org Other fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed for the stereoselective alkylation and fluorination of amide enolates. cyu.fr

Diastereoselective synthesis aims to control the formation of one diastereomer over others in molecules with multiple stereocenters. This is often achieved by taking advantage of the steric and electronic properties of a pre-existing stereocenter in the substrate.

In the context of fluorinated amines, diastereoselective reactions often involve nucleophilic additions to chiral fluorinated imines or enamines. The reaction of chiral benzylic nucleophiles with fluorinated imines can proceed with high levels of stereocontrol, yielding the corresponding amines as single diastereoisomers. acs.org These products can then undergo further transformations, such as intramolecular aza-Michael reactions, to create complex cyclic structures like fluorinated homoproline derivatives with multiple stereocenters. acs.org An oxidative allene (B1206475) amination strategy using Selectfluor has been shown to deliver triply functionalized C–F/C–N/C–O stereotriads with good diastereoselectivity for the syn products. figshare.com The presence of fluorine itself can influence the diastereochemical outcome of a reaction, as observed in aza-Henry (nitro-Mannich) reactions, where α-fluoro nitroalkanes can exhibit an unusual crossover in diastereoselection compared to their non-fluorinated analogs. rsc.org

| Method | Catalyst / Auxiliary | Substrate Type | Key Feature | Ref. |

| Organocatalytic Fluorination | Imidazolidinone | Aldehydes | Enamine catalysis | nih.gov |

| Transition Metal Catalysis | Pd / Chiral Ligand | α-Fluoro-β-keto esters | Asymmetric allylic alkylation | rsc.org |

| Chiral Auxiliary | N-tert-butylsulfinyl imine | Fluorinated imines | High diastereocontrol in additions | cas.cnbioorganica.com.ua |

| Diastereoselective Addition | Chiral nucleophile | Fluorinated imines | Creation of multiple stereocenters | acs.org |

Synthetic Utility of N-Benzyl Moieties in Fluorinated Amine Synthesis

The N-benzyl group is a versatile and widely used functional group in the synthesis of amines, including their fluorinated analogues. Its utility stems from several key properties. Primarily, it serves as an effective protecting group for the nitrogen atom. The benzyl (B1604629) group is stable under a wide range of reaction conditions, including those involving strongly basic or nucleophilic reagents, yet it can be readily removed under mild conditions, most commonly via catalytic hydrogenolysis (e.g., using H₂ and Pd/C). organic-chemistry.org This allows for the unmasking of the primary or secondary amine at a late stage in a synthetic sequence.

In the context of stereoselective synthesis, the benzyl group on a nitrogen atom can influence the stereochemical course of reactions at adjacent centers. Chiral benzylamines are ubiquitous in biologically active compounds, and numerous catalytic enantioselective methods have been developed for their synthesis, such as the copper-catalyzed aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines. nih.gov

Furthermore, the benzylic C-H bonds of an N-benzyl group can be functionalized directly. For example, copper-catalyzed C-H fluorination with NFSI can introduce a fluorine atom at the benzylic position, creating a benzyl fluoride that can be used in subsequent substitution reactions without isolation. acs.org This highlights the dual role of the benzyl group as both a directing/protecting group and a handle for further molecular diversification. The presence of a benzyl group can also be integral to the structure of medicinally relevant target molecules. researchgate.net

Emerging Strategies for Fluorinated Amine Construction

The field of organofluorine chemistry is continuously evolving, with new strategies emerging that offer improved efficiency, broader substrate scope, and novel reaction pathways.

One significant advancement is the application of photoredox catalysis . This strategy uses visible light to initiate radical-based transformations under mild conditions. It has been successfully applied to the cyclization of bromodifluoroethylamines to access valuable cyclic fluorinated amines. nottingham.ac.uk The strongly electron-withdrawing nature of the fluorine atoms is advantageous in these reactions, as it prevents the undesired oxidation of the amine substrate, thereby promoting the desired cyclization pathway without the need for nitrogen-protecting groups. nottingham.ac.uk

Another innovative approach involves the use of simple, abundant C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) to build fluorinated amine derivatives. nih.govacs.org For example, secondary amines can react with CS₂ in the presence of a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride) to form thiocarbamoyl fluorides. acs.org These intermediates can then be converted into valuable trifluoromethylamines through a desulfurinative fluorination process using silver(I) fluoride. acs.org This strategy provides a practical and efficient route to complex fluorinated amines from simple starting materials. nih.gov

Photoredox-Catalyzed Approaches for β-Difluorinated Cyclic Amines

The introduction of fluorine into saturated nitrogen heterocycles is a pivotal strategy in medicinal and biological chemistry. Fluorine atoms can be strategically employed to modulate molecular conformation and key physicochemical properties such as basicity and bioavailability. rsc.orgenamine.net Traditional methods for accessing cyclic fluorinated amines often rely on the use of hazardous reagents like diethylaminosulfur trifluoride (DAST) or involve lengthy synthetic sequences. researchgate.netchemrxiv.org To circumvent these challenges, photoredox-catalyzed reactions have emerged as a powerful and modular alternative for the synthesis of cyclic β-difluoroamines. rsc.orgenamine.net

A recently developed two-step modular synthesis provides an efficient route to these valuable structures. rsc.orgchemrxiv.org The process commences with a three-component coupling of a primary amine, an aldehyde, and bromodifluoroacetic acid to generate a bromodifluoroethylamine precursor. chemrxiv.org This intermediate then undergoes a photoredox-catalyzed cyclization and hydrogen atom transfer reaction to yield the desired cyclic β-fluoroalkyl amine. rsc.org This methodology avoids the use of harsh fluorinating agents and offers a more concise pathway to the target compounds. researchgate.netchemrxiv.org

The photoredox cyclization has been optimized for both alkyne- and alkene-containing tertiary amines. researchgate.net The reaction conditions typically involve an iridium-based photocatalyst, such as Ir(ppy)3, under blue LED irradiation. researchgate.net The choice of base and hydrogen atom donor is crucial for achieving high yields. For instance, in the cyclization of certain alkenyl amines, the use of diisopropylethylamine (DIPEA) as a base and tris(trimethylsilyl)silane (B43935) (TTMSS) as a hydrogen atom source has proven effective. researchgate.net

The scope of this photoredox cyclization is broad, accommodating a variety of substituents on the amine and the unsaturated tether. chemrxiv.org This flexibility allows for the synthesis of a diverse range of fluorinated cyclic amines, which are valuable building blocks in drug discovery. enamine.net

Table 1: Optimization of Photoredox-Catalyzed Alkenyl Amine Cyclization

| Entry | Photocatalyst | Base (equiv.) | H-Source (equiv.) | Solvent | Irradiation | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ir(ppy)3 | Et3N (10) | TTMSS (5) | MeCN | Blue LED | 38 |

| 2 | Ir(ppy)3 | DIPEA (10) | TTMSS (5) | MeCN | Blue LED | 44 |

| 3 | Ir(ppy)3 | DIPEA (10) | TTMSS (5) | MeCN | Blue LED | 10 (with Acetic Acid) |

This table presents a selection of optimized reaction conditions for the photoredox-catalyzed cyclization of an alkenyl amine. The yields were determined by 19F NMR spectroscopy. researchgate.net

Late-Stage Fluorination and Functionalization of Amine Scaffolds

Late-stage functionalization (LSF) has become an indispensable tool in medicinal chemistry, enabling the rapid diversification of bioactive molecules and the exploration of structure-activity relationships (SAR). nih.gov The incorporation of fluorine at a late stage of a synthetic sequence is particularly valuable, as it can significantly enhance the pharmacological profile of a drug candidate by improving properties like metabolic stability, potency, and membrane permeability. chemrxiv.orgrsc.org Specifically, the introduction of fluorine at the β-position of cyclic amine derivatives can restrict molecular conformation and modulate the pKa of basic nitrogen atoms. chemrxiv.org

Traditional approaches to synthesizing such fluorinated analogs often necessitate time-consuming de novo syntheses, creating a bottleneck in the drug discovery pipeline. chemrxiv.org To address this, innovative strategies for the site-specific late-stage β-C(sp3)–H fluorination of amine derivatives have been developed. chemrxiv.org

One notable advancement is an electrochemical approach that facilitates the site-specific β-C(sp3)–H fluorination of a wide range of N-substituted amines, including carbamates, amides, and sulfonamides. chemrxiv.org This method utilizes an improved electrochemical Shono oxidation to achieve an α,β-desaturation of the amine scaffold, generating an enamine intermediate. chemrxiv.org This enamine can then be further transformed to introduce a fluorine atom at the β-position, along with other functional groups at the α-position. chemrxiv.org This strategy is compatible with a broad array of functional groups, including N-heteroarenes, making it highly versatile for complex molecule synthesis. chemrxiv.org

The utility of late-stage fluorination has been demonstrated in the synthesis of analogs of clinical candidates. For example, various fluorinated analogs of the oral selective estrogen receptor degrader (SERD) AZD9833 were generated using both LSF and traditional synthetic methods. nih.gov This allowed for a detailed investigation into the effects of fluorine substitution on the molecule's lipophilicity, permeability, and metabolism. nih.gov

Table 2: Selected Examples of Late-Stage C(sp3)–H Fluorination

| Substrate Type | Reagent/Method | Position of Fluorination | Key Features |

|---|---|---|---|

| N-Substituted Amines | Electrochemical Shono Oxidation | β-position | General and operationally simple; compatible with various functional groups. chemrxiv.org |

| Steroidal Derivatives | PScat Method | Varies | Enables fluorination of complex natural product scaffolds. rsc.org |

| Ketones (via imine amide auxiliary) | Pd(II) catalyst / NFSI | β-methyl C(sp3)–H | Directing group-assisted selective fluorination. rsc.org |

This table summarizes different methodologies for late-stage fluorination, highlighting their key characteristics and the types of substrates they are applicable to.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethylaminosulfur trifluoride (DAST) |

| Bromodifluoroacetic acid |

| Tris(trimethylsilyl)silane (TTMSS) |

| Diisopropylethylamine (DIPEA) |

Mechanistic Insights into the Formation and Reactivity of Benzyl 1 Fluoro 2 Methylpropan 2 Yl Amine and Analogues

Reaction Mechanism Studies of Fluorination Processes

The introduction of a fluorine atom into an organic molecule, particularly adjacent to a nitrogen atom, can be achieved through various synthetic strategies. The mechanisms of these fluorination reactions are often intricate, involving reactive intermediates and carefully controlled conditions to achieve the desired regioselectivity and stereoselectivity.

Aminyl Radical Species and Carbon-Radical Intermediates in Aminofluorination

Intermolecular aminofluorination of alkenes often proceeds through pathways involving radical intermediates. nih.govorganic-chemistry.org Mechanistic investigations suggest that the reaction can be initiated by the formation of an aminyl radical. For instance, in copper-catalyzed reactions, N-bromodialkylamines can serve as precursors to these electron-rich amino sources. nih.govresearchgate.net The generation of aminyl radicals from the direct oxidation of dialkylamines has also been explored. nih.gov

Once formed, the aminyl radical can add to an alkene, generating a carbon-centered radical intermediate. researchgate.netresearchgate.net This step is crucial as it establishes the new carbon-nitrogen bond. The subsequent reaction of this carbon radical with a fluorine source completes the aminofluorination process. wikipedia.org The involvement of these radical species has been supported by trapping experiments and DFT calculations, which provide insights into the reaction pathways. researchgate.net For example, photoredox catalysis has been effectively used to generate nitrogen-centered radicals from stable precursors like N-Ts-protected 1-aminopyridine salts, which then participate in the aminofluorination of olefins. organic-chemistry.org

Role of Fluoride (B91410) Source and Acidic Conditions in C-F Bond Formation

The choice of the fluoride source is critical for the success of aminofluorination reactions. nih.govyoutube.com Various reagents are employed to deliver the fluoride nucleophile, each with distinct properties. Common sources include tetraalkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF) and tetramethylammonium (B1211777) fluoride (TMAF), as well as hydrogen fluoride-pyridine (Olah's reagent). nih.govorganic-chemistry.orgharvard.edunih.gov The nucleophilicity of the fluoride ion is highly dependent on its solvation state; anhydrous conditions are often preferred as water can significantly reduce reactivity through strong hydrogen bonding. harvard.edunih.gov

Acidic conditions or the use of Brønsted acid activators often play a pivotal role in C-F bond formation. researchgate.netnih.gov For instance, the use of Et3N·3HF can serve as both a fluoride source and an acid source, facilitating the formation of aminyl radical cations required for electrophilic amination. researchgate.net In some systems, the acid promotes the activation of the intermediate, making it more susceptible to nucleophilic attack by fluoride. The combination of a suitable fluoride source and appropriate acidic promoters is essential for achieving efficient and selective C-F bond formation. nih.govacs.org

Stereochemical Outcomes and Diastereodivergence in Fluorination Reactions

The stereochemical outcome of fluorination reactions is a key consideration, particularly when creating chiral centers. The mechanism of fluoride delivery often dictates the resulting stereochemistry. For example, in the ring-opening of cyclic intermediates like epoxides or aziridinium (B1262131) ions, the reaction can proceed via an SN2-type mechanism, resulting in an inversion of configuration at the carbon atom being attacked by the fluoride. acs.orgbeilstein-journals.org This allows for a high degree of stereocontrol in the synthesis of specific diastereoisomers. acs.org

Interestingly, the presence of fluorine itself can exert a significant influence on the stereochemical course of a reaction, a phenomenon known as fluorine-induced diastereodivergence. nih.govnih.govrsc.org In certain reactions, such as the aza-Henry reaction, the substitution of a hydrogen atom with fluorine on the nucleophile can reverse the typical diastereoselectivity, favoring the formation of the syn product over the anti product. nih.govnih.gov This effect is attributed to a complex interplay of steric and electronic factors, including secondary orbital interactions involving the fluorine atom in the transition state. nih.gov This ability to switch diastereoselectivity by introducing a fluorine atom provides a powerful tool for synthetic chemists. acs.org

| Reaction Type | Typical Stereochemical Outcome | Key Influencing Factors |

| SN2 Ring-Opening of Aziridinium | Inversion of configuration | Backside attack by fluoride nucleophile beilstein-journals.orgochemtutor.com |

| Aza-Henry Reaction (non-fluorinated) | anti-selective | Standard transition state models |

| Aza-Henry Reaction (α-fluoro) | syn-selective (diastereodivergence) | Fluorine-based secondary orbital interactions nih.govnih.gov |

Involvement of Aziridinone or Aziridinium Intermediates

In many aminofluorination reactions of alkenes, an aziridinium ion is a key intermediate. nih.govresearchgate.net This three-membered ring containing a positively charged nitrogen atom is formed by the initial addition of the amino group across the double bond. The formation of this strained ring is a critical step that sets the stage for the subsequent nucleophilic attack. nih.govnih.gov

The aziridinium intermediate is highly electrophilic and susceptible to ring-opening by a nucleophile. nih.govrsc.org In the context of aminofluorination, a fluoride ion acts as the nucleophile, attacking one of the carbon atoms of the aziridinium ring. researchgate.netnih.gov This attack leads to the cleavage of a carbon-nitrogen bond and the formation of the new carbon-fluorine bond, yielding the β-fluoroamine product. nih.gov The regioselectivity of the ring-opening is influenced by electronic and steric factors of the substituents on the aziridinium ring. nih.gov The intermediacy of aziridinium ions has been supported by mechanistic studies and is a common motif in the synthesis of β-fluoroamines. nih.govresearchgate.net

Influence of Fluorine on Amine Reactivity and Selectivity

The introduction of a fluorine atom into an amine-containing molecule, particularly in proximity to the nitrogen atom, profoundly alters the amine's fundamental chemical properties. This is primarily due to the strong electron-withdrawing nature of fluorine. nih.govacs.org

Modulation of Amine Basicity and Nucleophilicity by Fluorine Substituents

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful inductive effect, withdrawing electron density from neighboring atoms and bonds. acs.orgreddit.com When a fluorine atom is positioned near an amino group, this electron withdrawal reduces the electron density on the nitrogen atom. yuntsg.com

This reduction in electron density has a significant impact on the amine's basicity, which is its ability to accept a proton. A lower electron density on the nitrogen makes the lone pair less available to bond with a proton, thus making the amine a weaker base. acs.orgcambridgemedchemconsulting.com This effect is quantified by the pKa of the conjugate acid of the amine; a lower pKa value indicates a weaker base. The magnitude of this pKa shift is dependent on the number of fluorine atoms and their distance from the nitrogen center. For instance, fluorination at the β-position to an amine can lead to a decrease in pKa of approximately 1.7 units for each fluorine atom. yuntsg.com

The following table illustrates the effect of fluorine substitution on the pKa of various amines.

| Compound | pKa of Conjugate Acid | pKa Shift relative to non-fluorinated analogue | Reference |

| Ethylamine | >10 | - | acs.org |

| β,β,β-Trifluoroethylamine | 5.7 | ~ -5 | acs.org |

| Piperidine | 11.22 | - | yuntsg.com |

| 3,3-Difluoropiperidine | 7.42 | -3.8 | yuntsg.com |

| Pyrrolidine (unsubstituted) | ~11.3 | - | nih.gov |

| Fluorinated Pyrrolidine Analogue | Varies (e.g., 8.0-10.2) | -1.1 to -3.3 | nih.gov |

This modulation of basicity also affects the nucleophilicity of the amine, which is its ability to donate its lone pair to form a new bond with an electrophile. Generally, a decrease in basicity correlates with a decrease in nucleophilicity. Therefore, fluorinated amines are typically less nucleophilic than their non-fluorinated counterparts. nih.gov This altered reactivity must be considered when designing synthetic routes involving fluorinated amines as nucleophiles.

C-F Bond Formation as a Potential Rate-Determining Step in Fluorination Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. nih.gov This inherent strength makes the formation of a C-F bond a thermodynamically challenging step in many synthetic sequences. In catalytic fluorination reactions, particularly those involving transition metals, the final C-F bond-forming event, often a reductive elimination from a metal center, can present a significant kinetic barrier.

In the context of enzymatic defluorination, which provides an inverse perspective, the cleavage of the C-F bond is the central, energy-intensive step. nih.gov While enzymatic systems have evolved to overcome this barrier, the high activation energy required highlights the stability of the C-F bond. nih.gov For synthetic reactions, this translates to a high energy barrier for the reverse process: bond formation. Factors that can influence whether C-F bond formation is rate-determining include the nature of the metal catalyst, the ligands in the coordination sphere, the choice of fluorinating agent, and the electronic properties of the substrate.

Transition Metal-Mediated C-H Functionalization Relevant to N-Benzyl Amines

Transition metal-catalyzed C-H bond functionalization has become a powerful strategy for the efficient synthesis of complex molecules from simple, ubiquitous starting materials. thieme-connect.comresearchgate.net This approach avoids the need for pre-functionalized substrates, thereby increasing atom and step economy. researchgate.net For N-benzyl amines and their analogues, the amine functional group can serve as an effective directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho-position of the benzyl (B1604629) ring, enabling selective functionalization. acs.org

Cyclopalladation is a key initial step in many palladium-catalyzed C-H functionalization reactions involving N-benzyl amines. In this process, the nitrogen atom of the amine coordinates to the palladium center, followed by the activation of a nearby C-H bond to form a stable cyclic intermediate known as a palladacycle. nih.govnih.gov These palladacycles are crucial on- or off-cycle intermediates in catalytic processes. nih.govnih.gov

Research on fluorinated N,N-dimethyl-benzyl amines provides significant insight into the mechanistic intricacies of cyclopalladation. nih.govnih.govacs.org The reaction of these amines with palladium acetate, which exists as a trimer, Pd₃(OAc)₆, reveals the coexistence of multiple reaction pathways. nih.govnih.gov It is commonly assumed that cyclopalladation occurs via a mononuclear Pd(II) species; however, studies show that direct reaction with the Pd₃(OAc)₆ cluster can occur, leading to higher-order cyclopalladated intermediates. nih.govacs.org

The regioselectivity of cyclopalladation in fluorinated benzyl amines—that is, whether the C-H activation occurs ortho or para to the fluorine substituent—is subtly influenced by the reaction conditions. acs.org Factors such as the solvent and the ratio of the substrate to the palladium source can alter the product distribution. nih.govnih.govacs.org For example, in the cyclopalladation of N,N-dimethyl-3-fluorobenzyl amine, the reaction was found to be non-selective in acetonitrile (B52724), yielding a mixture of regioisomeric products where the palladium is positioned either ortho or para to the fluorine atom. acs.org This highlights the delicate balance of electronic and steric factors that govern the C-H activation step.

Both palladium and copper are prominent catalysts for fluorination reactions, including those involving C-H activation, although they often operate through distinct mechanistic cycles.

Palladium Catalysis: Palladium-catalyzed fluorination of C-H bonds typically involves a Pd(II)/Pd(IV) cycle. The mechanism often begins with N-directed C-H activation to form a Pd(II)-carbon bond within a palladacycle. This intermediate is then oxidized by a fluorinating agent (e.g., Selectfluor, N-Fluorobenzenesulfonimide) to a high-valent Pd(IV)-fluoride species. The final, crucial step is the reductive elimination from the Pd(IV) center to form the C-F bond and regenerate the active Pd(II) catalyst. This C-F reductive elimination is often challenging and can be a rate-limiting step, competing with other decomposition pathways. The development of ligands that can stabilize the high-valent palladium intermediate and facilitate this reductive elimination is a key area of research. nih.gov In some cases, an alternative pathway involving a Pd(0)/Pd(II) cycle can mediate the functionalization of C-F bonds, for example in gem-difluoroalkenes, showcasing the versatility of palladium catalysis. nih.gov

Copper Catalysis: Copper-catalyzed fluorination reactions provide a valuable alternative to palladium-based systems. dntb.gov.ua These reactions can proceed through various mechanisms, often involving Cu(I)/Cu(III) or Cu(II)/Cu(I) catalytic cycles. In a typical Cu(I)/Cu(III) cycle for fluorinating diaryliodonium salts with KF, the process is thought to involve the oxidative addition of the salt to a Cu(I) species to generate a Cu(III) intermediate. dntb.gov.ua Subsequent reductive elimination from this Cu(III) center forms the aryl-fluoride bond. Copper-mediated C-H amination, a related transformation, has been shown to be effective for various substrates, including those with amide directing groups. acs.org The choice of ligands, solvents, and the fluoride source (e.g., KF, AgF) is critical for achieving high efficiency and selectivity in copper-catalyzed fluorination.

Computational Chemistry and Conformational Analysis of Fluorinated Secondary Amines

Theoretical Frameworks for Conformational Analysis

The conformational analysis of fluorinated amines relies on sophisticated computational methods to accurately model their potential energy surfaces. The two most prominent theoretical frameworks employed for this purpose are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). researchgate.net

DFT methods, particularly with functionals like B3LYP and ωB97X-D, are widely used for geometry optimizations and frequency calculations of fluorinated organic molecules. beilstein-journals.orgnih.gov These methods offer a good balance between computational cost and accuracy, making them suitable for exploring the multiple conformers of flexible molecules like Benzyl(1-fluoro-2-methylpropan-2-yl)amine. nih.gov Basis sets such as 6-311++G(d,p) are often chosen to adequately describe the electronic structure, including the diffuse functions necessary for modeling weak noncovalent interactions. researchgate.netbeilstein-journals.org

MP2 theory, a post-Hartree-Fock ab initio method, provides a higher level of theory by incorporating electron correlation effects more explicitly. researchgate.net While computationally more demanding, MP2 calculations are often used to refine the energies of DFT-optimized geometries (single-point calculations) to yield more accurate relative conformational energies. semanticscholar.org For complex systems, a combination of DFT for initial conformational searches and geometry optimizations, followed by MP2 for energy refinement, represents a robust strategy. semanticscholar.org

| Computational Method | Typical Application in Fluorinated Amine Analysis | Strengths | Limitations |

|---|---|---|---|

| DFT (e.g., B3LYP, ωB97X-D) | Geometry optimization, conformational searches, vibrational frequency analysis. researchgate.netnih.gov | Computationally efficient, good for larger molecules. | Accuracy is dependent on the choice of functional. |

| MP2 | High-accuracy single-point energy calculations, refinement of DFT geometries. researchgate.netsemanticscholar.org | Better treatment of electron correlation and dispersion forces. | Computationally expensive, less feasible for large systems. |

| Coupled Cluster (e.g., CCSD(T)) | "Gold standard" for energy calculations on small model systems. researchgate.net | Very high accuracy. | Extremely high computational cost, impractical for molecules of this size. |

Intramolecular Interactions Governing Conformation in Fluorinated Amines

The conformational preferences in fluorinated amines are dictated by a delicate interplay of several intramolecular interactions. The high electronegativity and small size of fluorine lead to unique stereoelectronic effects not observed with other halogens.

A dominant conformational driver in molecules containing an F-C-C-N fragment is the gauche effect. This phenomenon describes the tendency of the molecule to adopt a conformation where the fluorine atom and the nitrogen atom (or a substituent on the nitrogen) are in a gauche orientation (dihedral angle of approximately 60°) rather than the sterically expected anti conformation (180°). beilstein-journals.orgacs.org This preference is attributed to a stabilizing hyperconjugative interaction, specifically the donation of electron density from a C-H bonding orbital (σC-H) on the carbon bearing the nitrogen into the antibonding orbital of the C-F bond (σ*C-F). beilstein-journals.org

In the case of secondary amines like this compound, this effect becomes particularly pronounced upon protonation. researchgate.net The formation of the alkylammonium salt introduces a positive charge on the nitrogen, which strongly enhances the gauche preference through a powerful electrostatic attraction between the partially negative fluorine (Fδ-) and the positively charged ammonium (B1175870) group (-NH₂⁺δ+). beilstein-journals.org This electrostatic gauche effect can override other conformational factors and lock the F-C-C-N dihedral angle. researchgate.net

Computational charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the localization of partial charges across the molecule. semanticscholar.org These analyses quantify the Fδ-···Hδ+ attractive forces and any potential repulsive interactions, such as between the fluorine and the electron-rich π-system of the benzyl (B1604629) group, which collectively shape the conformational landscape. nih.gov

While covalently bound fluorine is a weak hydrogen bond acceptor, intramolecular F···H-N hydrogen bonds can occur, particularly when the geometry of the molecule forces the atoms into close proximity. ucla.eduescholarship.org In the context of this compound, certain conformations could facilitate a close contact between the fluorine atom and the amine proton. Spectroscopic and computational studies on related systems have characterized these interactions, which, although weak, contribute to the stabilization of specific conformers. ucla.edunih.gov The strength of this interaction can be evaluated computationally by methods like Atoms in Molecules (AIM) or Noncovalent Interactions (NCI) analysis. semanticscholar.org

Hyperconjugation is the primary electronic origin of the gauche effect, as mentioned earlier (σC-H → σC-F). beilstein-journals.org However, other hyperconjugative interactions can also be at play. For instance, the interaction between the nitrogen lone pair and the antibonding orbital of a C-F bond (nN → σC-F), known as a generalized anomeric effect, can be significant, especially in α-fluoroamines. beilstein-journals.org While not directly applicable to the β-fluorinated structure of this compound, understanding these related effects is crucial for a complete picture of fluorinated amine stereoelectronics.

Impact of Fluorine on Conformational Preferences of Alkyl Chains and Cyclic Systems

The introduction of fluorine significantly alters the conformational behavior of alkyl chains. Unlike bulky alkyl groups that dictate conformation primarily through steric hindrance, fluorine's influence is stereoelectronic. researchgate.net In a simple alkyl chain, the gauche effect can induce kinks and folds, moving the molecule away from a simple linear or zigzag conformation. st-andrews.ac.uk For this compound, the F-C-C-N dihedral angle is heavily biased towards a gauche arrangement, which in turn restricts the possible orientations of the benzyl and tertiary butyl groups relative to each other.

In cyclic systems, the impact is even more pronounced. Fluorine substitution can shift ring pucker equilibria, favor axial over equatorial orientations (or vice versa), and control the shape of macrocycles. researchgate.netnih.gov This control arises from the minimization of dipole moments and the optimization of hyperconjugative and other electrostatic interactions within the constrained cyclic framework. researchgate.net While the target molecule is acyclic, these principles demonstrate the powerful and predictable nature of fluorine's conformational influence, which is exploited in drug design and materials science. researchgate.netrsc.org

| Dihedral Angle | Predicted Value (Degrees) | Primary Justification |

|---|---|---|

| F-C1-C2-N | ~60° (gauche) | Gauche effect, enhanced by Fδ-···Hδ+-N electrostatic attraction. beilstein-journals.orgresearchgate.net |

| C(benzyl)-C(α)-N-H | ~180° (anti) | Minimization of steric hindrance between the large benzyl group and the amine substituent. |

Computational Studies on Reactivity and Selectivity in Fluorinated Amine Synthesis

Computational chemistry is a powerful tool not only for conformational analysis but also for understanding and predicting the reactivity and selectivity in the synthesis of fluorinated amines. DFT calculations are frequently used to model reaction pathways, locate transition states, and calculate activation energies for various synthetic routes. researchgate.net

For example, in reactions involving fluorination, computational models can help explain the regioselectivity and stereoselectivity observed experimentally. By calculating the energies of different possible transition states leading to various isomers, chemists can rationalize why one product is formed preferentially. nih.gov Studies on the synthesis of N-CF₃ secondary amines have used computational analysis to explain differences in product stability based on calculated pKa values, which dictate whether a compound is stable or prone to HF elimination. nih.gov This predictive power allows for the rational design of synthetic strategies, optimizing reaction conditions and catalyst choice to achieve higher yields and selectivity for the desired fluorinated amine. acs.orgnih.gov

Transition State Analysis in Fluorination Reactions

The synthesis of fluorinated amines often involves nucleophilic substitution reactions (SN2), where a fluoride (B91410) ion displaces a leaving group. Computational chemistry is instrumental in mapping the reaction pathway and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. Analysis of the TS provides critical information about the reaction's feasibility and kinetics.

A plausible synthetic route to this compound is the SN2 reaction of a precursor, such as Benzyl(1-chloro-2-methylpropan-2-yl)amine, with a fluoride source (e.g., potassium fluoride). Using Density Functional Theory (DFT) calculations, chemists can model this reaction to locate the transition state structure. Key parameters derived from this analysis include the activation energy (ΔG‡), the lengths of the forming and breaking bonds, and the imaginary frequency corresponding to the reaction mode.

The activation energy is the energy barrier that must be overcome for the reaction to proceed; a lower value indicates a faster reaction. In the transition state, the incoming nucleophile (fluoride) and the outgoing leaving group are both partially bonded to the carbon atom. The imaginary frequency is a unique vibrational mode of the transition state where the atoms move along the reaction coordinate, confirming that the located structure is indeed a true transition state and not a minimum on the potential energy surface.

Illustrative Data for a Hypothetical SN2 Fluorination Transition State

The following interactive table presents hypothetical data for the transition state of the reaction between Benzyl(1-chloro-2-methylpropan-2-yl)amine and a fluoride ion, as would be determined by DFT calculations.

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | 22.5 kcal/mol | Represents the energy barrier for the reaction, influencing the reaction rate. |

| C-F Bond Length | 2.05 Å | Shows the distance of the forming bond between carbon and the incoming fluoride nucleophile. |

| C-Cl Bond Length | 2.38 Å | Shows the distance of the breaking bond between carbon and the chloride leaving group. |

| Imaginary Frequency | -385 cm⁻¹ | Confirms the structure is a true transition state, with the vibration corresponding to the C-Cl bond breaking and the C-F bond forming. |

This analysis reveals a concerted mechanism where the C-F bond forms as the C-Cl bond breaks. Such computational insights are crucial for optimizing reaction conditions, for instance, by selecting solvents or catalysts that can stabilize the transition state and lower the activation energy. nih.govnih.gov

Energy Landscapes of Fluorinated Amine Derivatives

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. The molecule can adopt various spatial arrangements due to rotation around its single bonds. The potential energy landscape is a conceptual map that describes the energy of the molecule as a function of its geometry. numberanalytics.com Stable conformations correspond to energy minima on this landscape, while transition states for conformational changes correspond to saddle points.

For this compound, key rotational bonds include the C(phenyl)-C(methylene) bond and the C(methylene)-N bond. The relative orientation of the bulky benzyl group and the fluorinated 2-methylpropan-2-yl group can lead to distinct conformers, often described as gauche or anti. The presence of the electronegative fluorine atom can influence conformational preferences through steric and electronic effects, such as dipole-dipole interactions or weak intramolecular hydrogen bonds (e.g., C-H···F). rsc.orgresearchgate.net

Computational methods can systematically explore the energy landscape by calculating the energy for a wide range of conformations. This allows for the identification of the most stable (lowest energy) conformers and the energy barriers between them.

Illustrative Data for the Conformational Energy Landscape

This interactive table presents a hypothetical energy landscape for this compound, detailing the relative energies of plausible low-energy conformers. The energies are given relative to the most stable conformer (Conformer A).

| Conformer | Description of Key Dihedral Angle | Relative Energy (kcal/mol) | Boltzmann Population (at 298 K) |

|---|---|---|---|

| Conformer A | Anti-periplanar arrangement of benzyl and tert-butyl groups | 0.00 | 75.5% |

| Conformer B | Gauche arrangement, minimizing steric clash | 1.20 | 12.1% |

| Conformer C | Gauche arrangement with potential C-H···F interaction | 0.85 | 12.4% |

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring of Benzyl 1 Fluoro 2 Methylpropan 2 Yl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. The presence of the fluorine atom in Benzyl(1-fluoro-2-methylpropan-2-yl)amine makes ¹⁹F NMR a particularly powerful technique, which, when used in conjunction with standard ¹H and ¹³C NMR, provides a comprehensive understanding of the molecule's constitution and conformation.

The ¹⁹F nucleus possesses highly favorable properties for NMR analysis, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton nucleus. A key advantage of ¹⁹F NMR is its vast chemical shift range, spanning over 400 ppm, which provides exceptional signal dispersion and minimizes the likelihood of signal overlap, even in complex molecular environments. mnstate.edu This high sensitivity to the local electronic environment makes the ¹⁹F chemical shift a powerful probe for structural characterization.

The chemical environment of the fluorine atom in this compound is defined by the adjacent methylene (B1212753) group (-CH₂F) which is attached to a quaternary carbon. The ¹⁹F chemical shift for such an arrangement is expected to be in the region typical for primary alkyl fluorides.

A wealth of structural information is derived from the spin-spin coupling constants between fluorine and other NMR-active nuclei, primarily ¹H and ¹³C. These through-bond interactions (J-couplings) are highly dependent on the number of intervening bonds, dihedral angles, and substituent electronegativity.

¹H-¹⁹F Coupling (JHF):

Geminal Coupling (²JHF): The coupling between the fluorine and the two protons on the same carbon (-CH₂ F) is typically large, often in the range of 40-60 Hz. duke.edu This results in a characteristic triplet for the ¹⁹F signal (if proton-coupled) and a doublet of doublets for the ¹H signal of the CH₂F group.

Vicinal Coupling (³JHF): Coupling across three bonds, such as between the fluorine and the methyl protons (-C(CH₃)₂-CH₂F), is also observable. The magnitude of ³JHF is dependent on the dihedral angle as described by the Karplus relationship and typically ranges from 2 to 15 Hz. duke.edunih.gov

¹³C-¹⁹F Coupling (JCF):

One-Bond Coupling (¹JCF): The direct coupling between the fluorine and the carbon it is attached to (-C H₂F) is very large, typically in the range of -160 to -250 Hz for sp³ carbons. duke.edugithub.ionih.gov This large coupling is a definitive indicator of a C-F bond.

Two-Bond Coupling (²JCF): The coupling between the fluorine and the adjacent quaternary carbon (C (CH₃)₂-CH₂F) is smaller, generally between 20 and 50 Hz. duke.edu

Long-Range Coupling (ⁿJCF, n>2): Couplings over three or more bonds, for example to the methyl carbons, are also possible and are typically less than 10 Hz. github.io

The analysis of these coupling constants is fundamental to piecing together the molecular framework around the fluorine atom.

The high sensitivity and wide chemical shift window of ¹⁹F NMR make it an excellent tool for real-time monitoring of chemical reactions involving fluorinated species. acs.org For the synthesis of this compound, ¹⁹F NMR can be used to follow the consumption of a fluorinated starting material and the concurrent formation of the product. The distinct chemical shifts of the fluorine nucleus in the reactant versus the product allow for clear, quantitative tracking of the reaction progress over time. By acquiring spectra at regular intervals, kinetic data can be extracted, enabling the determination of reaction rates and the elucidation of reaction mechanisms. This approach is non-invasive and provides direct insight into the transformation of the fluorine-containing moiety. acs.org

In instances where reactions may yield byproducts or involve complex intermediates, ¹⁹F-centered NMR analysis is a powerful strategy for structural determination without the need for physical separation. acs.orgresearchgate.net This methodology uses the ¹⁹F nucleus as a spectroscopic "spy" to probe its surroundings. acs.org Advanced 2D NMR experiments like ¹H-¹⁹F HETCOR (Heteronuclear Correlation) can be employed to correlate the ¹⁹F signals with the signals of the protons coupled to them. This allows for the assignment of specific proton resonances to the fluorinated species within a mixture, aiding in the identification of the main product, intermediates, and any fluorinated impurities. The lack of natural background ¹⁹F signals in most solvents and reagents ensures that only the compounds of interest are observed. acs.org

While ¹⁹F NMR provides specific information about the fluorinated part of the molecule, ¹H and ¹³C NMR are essential for characterizing the entire structure of this compound.

¹H NMR: The proton spectrum provides information on the benzyl (B1604629) group, the methyl groups, and the fluoromethylene group. The aromatic protons will appear in the typical 7.2-7.4 ppm region. The benzylic methylene protons (-CH₂-Ph) adjacent to the nitrogen will be a singlet around 3.8 ppm. The two methyl groups are equivalent and will appear as a singlet, while the fluoromethylene protons will be a doublet due to the strong ²JHF coupling, appearing further downfield due to the electronegativity of the fluorine.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The aromatic carbons will resonate between 127-140 ppm. The benzylic carbon is expected around 50-55 ppm, while the quaternary carbon and the methyl carbons will have distinct shifts. The carbon of the fluoromethylene group (-CH₂F) will be split into a doublet by the one-bond ¹JCF coupling, providing unambiguous confirmation of its identity. ksu.edu.sa Other carbons may also show smaller couplings to fluorine.

The combination of ¹⁹F, ¹H, and ¹³C NMR data allows for a complete and unambiguous assignment of the structure.

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on typical chemical shifts and coupling constants for similar structural motifs.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹⁹F | -CF | ~ -210 to -230 | Triplet (t) | ²JHF ≈ 47 |

| ¹H | Phenyl-H | ~ 7.2 - 7.4 | Multiplet (m) | |

| Benzyl-CH₂ | ~ 3.8 | Singlet (s) | ||

| -CH₂ F | ~ 4.5 | Doublet (d) | ²JHF ≈ 47 | |

| -C(CH₃ )₂ | ~ 1.1 | Singlet (s) | ||

| ¹³C | C -ipso (Phenyl) | ~ 139 | Singlet (s) | |

| C -ortho/meta/para (Phenyl) | ~ 127 - 129 | Singlet (s) | ||

| Benzyl-C H₂ | ~ 54 | Singlet (s) | ||

| C (CH₃)₂ | ~ 58 | Doublet (d) | ²JCF ≈ 20 | |

| -C H₂F | ~ 88 | Doublet (d) | ¹JCF ≈ 170 | |

| -C(C H₃)₂ | ~ 25 | Doublet (d) | ³JCF ≈ 5 |

19F NMR for Structural Elucidation of Fluorinated Compounds

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound and offers structural details through the analysis of its fragmentation patterns. For this compound, both electron ionization (EI) and soft ionization techniques like electrospray ionization (ESI) can be employed.

Under Electron Ionization (EI) , the molecule is subjected to high energy, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of N-benzyl amines is well-characterized. libretexts.org A primary and highly characteristic fragmentation pathway is the α-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of a fluoromethyl radical or a methyl radical from the tertiary carbon, though the most dominant fragmentation is expected to be the cleavage of the benzyl-nitrogen bond or the bond between the nitrogen and the fluorinated alkyl group.

The most prominent fragmentation pathway for N-benzyl amines often involves the formation of the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which arises from the cleavage of the benzylic C-N bond, or an iminium ion. libretexts.orgnih.govnih.gov For the target molecule, another significant cleavage would be between the nitrogen and the quaternary carbon, leading to a stable tert-butyl-like cation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (EI-MS)

| m/z | Proposed Fragment Ion | Proposed Structure | Notes |

| 195 | [M]⁺˙ | [C₁₁H₁₆FN]⁺˙ | Molecular Ion |

| 180 | [M - CH₃]⁺ | [C₁₀H₁₃FN]⁺ | Loss of a methyl radical |

| 106 | [C₇H₈N]⁺ | [C₆H₅CH₂NH₂]⁺˙ | Iminium ion from cleavage of the N-C(quat) bond |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium cation, often the base peak for benzyl compounds |

| 88 | [C₅H₁₁N]⁺ | [(CH₃)₂C(CH₂F)NH]⁺ | Fragment from loss of benzyl radical |

With Electrospray Ionization (ESI) , typically coupled with tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is generated. Collision-induced dissociation (CID) of this precursor ion can then be studied. nih.gov For protonated benzylamines, a common fragmentation is the neutral loss of ammonia (B1221849) (or the amine) or the formation of the benzyl cation (m/z 91). nih.govnih.gov This technique is particularly useful for confirming the molecular weight and for targeted analysis in complex matrices.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of this compound, providing a highly accurate mass measurement of the molecular ion. This enables the determination of the elemental composition, which is a critical step in confirming the identity of the compound. The high resolving power of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the differentiation between ions with very similar nominal masses.

In the analysis of this compound, HRMS would be expected to provide the mass of the protonated molecule, [M+H]⁺, with a mass accuracy in the low ppm range. The fragmentation of this precursor ion through techniques like collision-induced dissociation (CID) would yield characteristic product ions. Key fragmentation pathways for N-benzylalkylamines typically involve cleavage of the C-C bond alpha to the nitrogen atom and cleavage of the benzylic C-N bond. openstax.orgacs.org For this compound, the major fragmentation pathways would likely include the formation of the tropylium ion (m/z 91) and ions resulting from the loss of the fluorinated isobutyl group. nih.govcore.ac.uk

Table 1: Predicted HRMS Data for Protonated this compound ([C₁₁H₁₇FN+H]⁺)

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 182.1394 |

| [M+H - CH₂F]⁺ | 149.1125 |

| [C₇H₇]⁺ (Tropylium ion) | 91.0542 |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

Both GC-MS and LC-MS are powerful techniques for the separation and identification of this compound from complex mixtures, such as reaction matrices or metabolite samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC-MS analysis, potentially after derivatization to improve its chromatographic properties. researchgate.netnih.gov The use of a non-polar capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate. nih.gov The mass spectrometer would then provide electron ionization (EI) mass spectra, which are highly reproducible and can be compared to spectral libraries for identification. The EI mass spectrum of a related compound, benzylamine, shows a prominent molecular ion peak and a base peak corresponding to the loss of a hydrogen atom. nist.gov For this compound, characteristic fragments would be expected from the cleavage of the benzylic bond and fragmentation of the fluorinated alkyl side chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for less volatile or thermally labile compounds. Reversed-phase chromatography, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to promote ionization, would be a standard method. nih.gov Detection would typically be achieved using an electrospray ionization (ESI) source, which would generate protonated molecules [M+H]⁺ that can be analyzed by the mass spectrometer. nih.gov LC-MS is particularly useful for monitoring reaction progress due to its ability to handle complex liquid samples with minimal preparation.

Chemical Derivatization Strategies for Enhanced MS Analysis

Chemical derivatization can be employed to improve the analytical performance of MS methods for this compound. Derivatization can enhance volatility for GC-MS analysis, improve ionization efficiency in both GC-MS and LC-MS, and provide more structurally informative fragmentation patterns. researchgate.netnih.gov

For GC-MS, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) is a common strategy for primary and secondary amines. nih.govjfda-online.com These derivatizing agents introduce a fluorinated acyl group, which increases volatility and sensitivity for electron capture detection (ECD) if used, and can direct mass spectral fragmentation. jfda-online.com Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another effective method to increase volatility and thermal stability. nih.gov

In LC-MS, derivatization can be used to improve the ionization efficiency of the analyte. For instance, derivatizing the secondary amine with a reagent that introduces a permanently charged group or a group with high proton affinity can significantly enhance the ESI signal. acs.org

Table 2: Common Derivatization Reagents for Amines and Their Effects

| Derivatization Reagent | Target Functional Group | Effect on Analysis |

|---|---|---|

| Trifluoroacetic anhydride (TFAA) | Primary/Secondary Amine | Increased volatility for GC, directs fragmentation in MS. jfda-online.com |

| Heptafluorobutyric anhydride (HFBA) | Primary/Secondary Amine | Increased volatility for GC, enhanced ECD response. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Primary/Secondary Amine | Increased volatility and thermal stability for GC. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, obtaining a single crystal of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity of the atoms and the stereochemistry of the molecule.

The crystallographic data would also provide insights into the intermolecular interactions in the solid state, such as hydrogen bonding involving the secondary amine proton and potential weak interactions involving the fluorine atom and the aromatic ring. While no specific crystal structure for this compound is publicly available, analysis of related structures like alpha-benzyl-N-methylphenethylamine provides a basis for what to expect in terms of molecular packing and conformation. nih.gov

Table 3: Hypothetical Crystallographic Data Table for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit cell dimensions (Å, °) | a, b, c, α, β, γ |

| Z (molecules per unit cell) | e.g., 4, 8 |

| Calculated Density (g/cm³) | Calculated from molecular weight and unit cell volume |

| Key Bond Lengths (Å) | C-N, C-F, C-C |

| Key Bond Angles (°) | C-N-C, F-C-C |

Other Spectroscopic and Chromatographic Methods for Characterization

In addition to mass spectrometry and X-ray crystallography, a suite of other spectroscopic and chromatographic techniques is essential for the full characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would provide information on the number and connectivity of protons in the molecule. Characteristic signals would include those for the aromatic protons of the benzyl group, the methylene protons adjacent to the nitrogen, the methyl protons of the isobutyl group, and the fluorinated methyl group, which would show coupling to the fluorine atom.

¹³C NMR: Would show signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: Is a highly sensitive technique for fluorine-containing compounds. rsc.orgchemrxiv.orgresearchgate.netchemrxiv.org It would show a single resonance for the fluorine atom, and its chemical shift would be indicative of its electronic environment. Coupling to adjacent protons would also be observed. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a secondary amine, a characteristic N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations. orgchemboulder.comlibretexts.org

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 (weak to medium) openstax.orgorgchemboulder.com |

| C-H Stretch (Aromatic) | 3000 - 3100 libretexts.org |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-N Stretch | 1000 - 1250 libretexts.org |

High-Performance Liquid Chromatography (HPLC): In addition to its use in LC-MS, HPLC with other detectors, such as a UV detector, can be used for purity assessment. The benzyl group in the molecule would provide a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm. HPLC can be used to separate the target compound from impurities and starting materials, and the peak area can be used for quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.